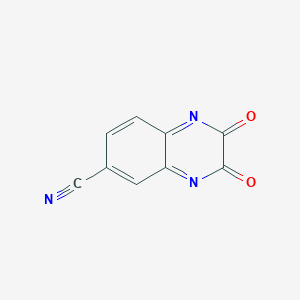
Hexanoic acid, 3-amino-5-methyl-2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 3-amino-5-methyl-2-oxo-, typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of hexanoic acid derivatives, which undergoes a series of reactions including amination and oxidation to introduce the amino and keto groups .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic processes that ensure high yield and purity. These methods often utilize advanced techniques like continuous flow reactors and optimized reaction conditions to achieve the desired product .
化学反応の分析
Types of Reactions
Hexanoic acid, 3-amino-5-methyl-2-oxo-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of hexanoic acid, such as hydroxylated, halogenated, and alkylated compounds .
科学的研究の応用
Hexanoic acid, 3-amino-5-methyl-2-oxo-, has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of hexanoic acid, 3-amino-5-methyl-2-oxo-, involves its interaction with specific molecular targets and pathways. The amino and keto groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of metabolic pathways .
類似化合物との比較
Hexanoic acid, 3-amino-5-methyl-2-oxo-, can be compared with other similar compounds, such as:
Hexanoic acid, 5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]: This compound has a similar structure but with different substituents, leading to distinct chemical and biological properties.
3-(2-Amino-2-oxoethyl)-5-methylhexanoic acid: Another similar compound with variations in the amino and keto groups, affecting its reactivity and applications.
The uniqueness of hexanoic acid, 3-amino-5-methyl-2-oxo-, lies in its specific arrangement of functional groups, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC名 |
3-amino-5-methyl-2-oxohexanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-4(2)3-5(8)6(9)7(10)11/h4-5H,3,8H2,1-2H3,(H,10,11) |
InChIキー |
FGVXRLWHVWRKPQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


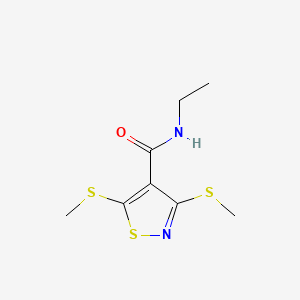
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)
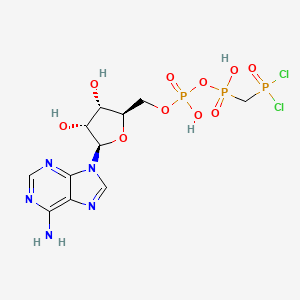
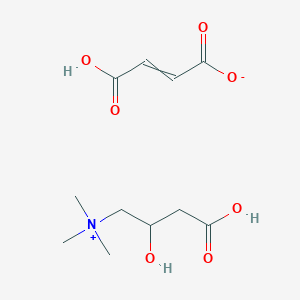

![(1R,2R,5S,8S,9S,11R,12S,16R,17S,18R,20R,21S,25S,31S)-7-(hydroxymethyl)-17,21-dimethyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,10-dioxa-23-azadecacyclo[14.11.1.11,12.12,5.116,20.02,11.013,28.017,25.018,23.08,31]hentriaconta-6,13(28)-diene-3,29-dione](/img/structure/B13829348.png)
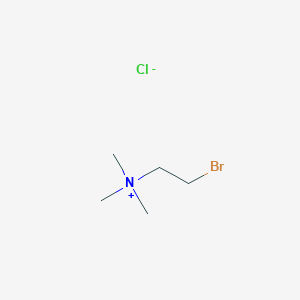
![3-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13829358.png)
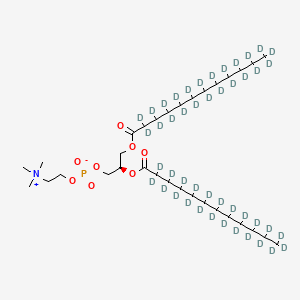
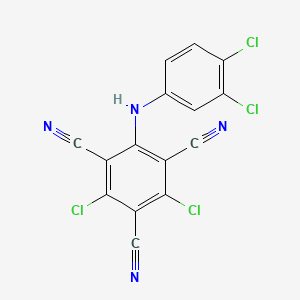

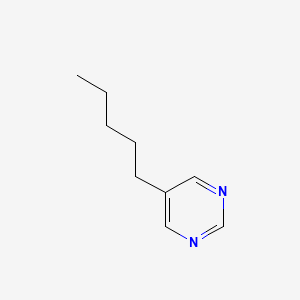
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}benzohydrazide](/img/structure/B13829402.png)
